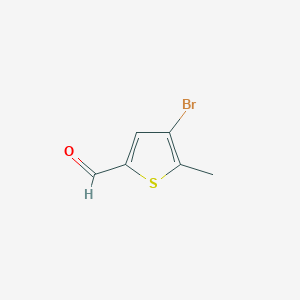
4-ブロモ-5-メチルチオフェン-2-カルバルデヒド
概要
説明
4-Bromo-5-methylthiophene-2-carbaldehyde is a chemical compound with a variety of research applications . It has a molecular weight of 205.08 .
Molecular Structure Analysis
The linear formula of 4-Bromo-5-methylthiophene-2-carbaldehyde is C6H5BrOS . The InChI code is 1S/C6H5BrOS/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-5-methylthiophene-2-carbaldehyde is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
チオフェン誘導体の合成
チオフェン誘導体は重要なヘテロ環式化合物であり、さまざまな特性と用途を示します . “4-ブロモ-5-メチルチオフェン-2-カルバルデヒド”は、さまざまなチオフェン誘導体の合成に使用できます .
工業化学と材料科学
チオフェン誘導体は、工業化学および材料科学において腐食防止剤として利用されています . “4-ブロモ-5-メチルチオフェン-2-カルバルデヒド”中のブロモ基とアルデヒド基は、腐食防止特性を強化する可能性があります。
有機半導体
チオフェンを介した分子は、有機半導体の発展において重要な役割を果たしています . “4-ブロモ-5-メチルチオフェン-2-カルバルデヒド”のユニークな構造は、新しい有機半導体の開発に貢献できます。
有機電界効果トランジスタ(OFET)
チオフェン誘導体は、有機電界効果トランジスタの主要な出発物質として使用されてきました . “4-ブロモ-5-メチルチオフェン-2-カルバルデヒド”は、新しいOFETの合成のための潜在的な候補です。
有機発光ダイオード(OLED)
チオフェン誘導体は、有機発光ダイオード(OLED)の製造に使用されます . “4-ブロモ-5-メチルチオフェン-2-カルバルデヒド”中のブロモ基とアルデヒド基は、OLEDの効率と安定性を向上させる可能性があります。
生物学的用途
チオフェン環系を持つ分子は、抗がん、抗炎症、抗菌、降圧、抗アテローム性動脈硬化などの多くの薬理学的特性を示します . “4-ブロモ-5-メチルチオフェン-2-カルバルデヒド”は、これらの特性を持つ新しい薬剤の合成に使用できます。
フッ素化化合物の合成
“4-ブロモ-5-メチルチオフェン-2-カルバルデヒド”は、5-[18F]フルオロ-2-チオフェンカルバルデヒドを調製するために使用できます . このフッ素化化合物は、陽電子断層撮影(PET)イメージングに潜在的な用途があります。
製薬業界における重要な中間体
“4-ブロモ-5-メチルチオフェン-2-カルバルデヒド”は、製薬業界における重要な中間体です . その反応性と官能基の存在により、さまざまな薬剤の合成に使用できます。
Safety and Hazards
The safety information for 4-Bromo-5-methylthiophene-2-carbaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
作用機序
Target of Action
Thiophene derivatives are known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
It’s worth noting that thiophene derivatives are often used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant , which suggests that it can be well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier.
特性
IUPAC Name |
4-bromo-5-methylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBRLTKLAXZRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573834 | |
| Record name | 4-Bromo-5-methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29421-75-8 | |
| Record name | 4-Bromo-5-methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-methylthiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
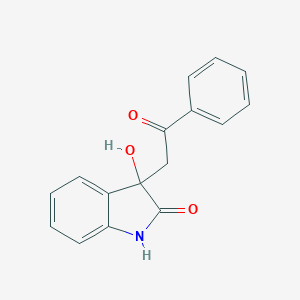
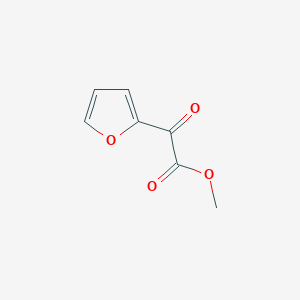
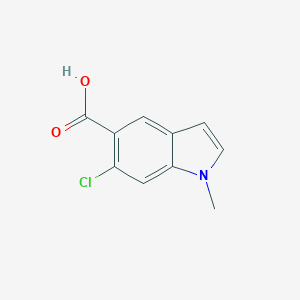
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)
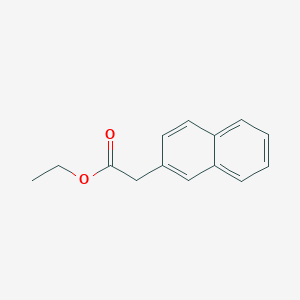

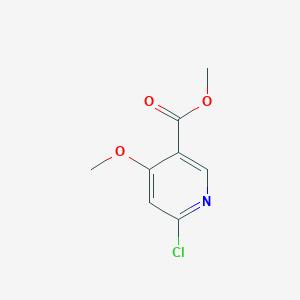
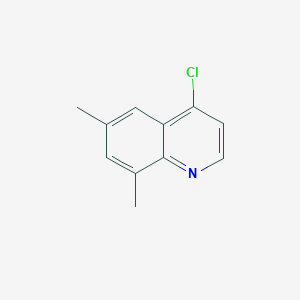
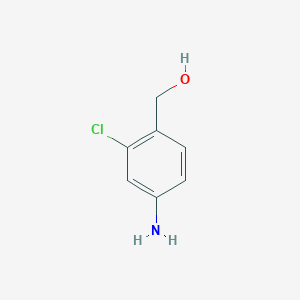


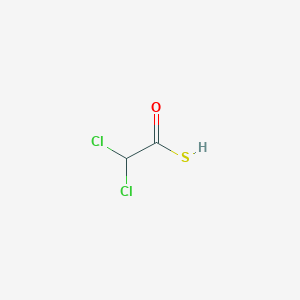
![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)
